molecular formula C13H15NO B2741649 [1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol CAS No. 1514383-40-4

[1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol

Cat. No.: B2741649
CAS No.: 1514383-40-4
M. Wt: 201.269
InChI Key: JUXHBFSZLPJYJB-UHFFFAOYSA-N
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Description

[1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol: is an organic compound that features a pyrrole ring substituted with a phenylethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with a suitable pyrrole precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and reduction to introduce the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the phenylethyl group or the pyrrole ring, leading to the formation of various substituted derivatives. Typical reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Aldehydes, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nucleophilic substitution products.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Activity Studies: The compound is used in studies to understand its biological activity and potential therapeutic applications.

Medicine:

    Drug Development: Research into the pharmacological properties of this compound may lead to the development of new drugs targeting specific biological pathways.

Industry:

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of [1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrole: A basic heterocyclic compound with a five-membered ring containing one nitrogen atom.

    Phenylethylamine: An organic compound with a phenyl group attached to an ethylamine chain.

Uniqueness:

    Structural Features: The combination of a pyrrole ring with a phenylethyl group and a hydroxymethyl group gives [1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol unique chemical and physical properties.

    Reactivity: The presence of different functional groups allows for diverse chemical reactions and the formation of various derivatives.

Properties

IUPAC Name

[1-(2-phenylethyl)pyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-11-13-7-9-14(10-13)8-6-12-4-2-1-3-5-12/h1-5,7,9-10,15H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXHBFSZLPJYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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